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molecular formula C8H2N6O6 B8559532 4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione

Cat. No. B8559532
M. Wt: 278.14 g/mol
InChI Key: ZOQYALHHEQSHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05260291

Procedure details

An intimate mixture of 5-nitroimidazole-4-carboxylic acid (2.0 g) and phosphorus pentachloride (2.67 g) was stirred and heated in an oil bath at 120° C. for 1 hour. The resulting yellow slurry was evaporated at 60° C./0.1 nun Hg for 30 minutes, to give 1,6-dinitro-5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione (1.90 g) in the form of a yellow solid, m.p. 249°-251° C. (with decomposition). [νmax (KBr disc) 1750 cm-1 ; m/e 278 (M+)].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][CH:7]=[N:6][C:5]=1[C:9]([OH:11])=O)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)Cl>>[N+:1]([C:4]1[N:8]=[CH:7][N:6]2[C:5]=1[C:9](=[O:11])[N:6]1[CH:7]=[N:8][C:4]([N+:1]([O-:3])=[O:2])=[C:5]1[C:9]2=[O:11])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N=CN1)C(=O)O
Name
Quantity
2.67 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting yellow slurry was evaporated at 60° C./0.1 nun Hg for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CN2C(C=3N(C(C21)=O)C=NC3[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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